Sabeluzole
Overview
Description
Sabeluzole is a nootropic and neuroprotective drug that was originally developed for the treatment of Alzheimer’s disease. It has also been researched for other applications such as sleep apnea. This compound acts primarily as an NMDA (N-methyl-D-aspartate) antagonist, but other mechanisms of action may also be important .
Preparation Methods
The synthesis of Sabeluzole involves the condensation of 1,3-benzothiazol-2-yl(methyl)amine with piperidin-1-yl-3-(4-fluorophenoxy)propan-2-ol. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these conditions to maximize yield and purity .
Chemical Reactions Analysis
Sabeluzole undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
Chemistry: Sabeluzole is used as a research tool to study NMDA receptor antagonism and its effects on neuronal function.
Biology: It has been used in studies investigating the mechanisms of neuroprotection and cognitive enhancement.
Medicine: this compound has been researched for its potential therapeutic effects in treating Alzheimer’s disease, sleep apnea, and other neurological disorders.
Industry: The compound’s neuroprotective properties make it a candidate for the development of new drugs targeting neurodegenerative diseases .
Mechanism of Action
Sabeluzole exerts its effects primarily by acting as an NMDA receptor antagonist. This means that it inhibits the activity of NMDA receptors, which are involved in synaptic plasticity and memory function. By blocking these receptors, this compound can prevent excitotoxicity and neuronal damage. Additionally, this compound has been shown to stabilize the neuronal cytoskeleton and inhibit neurotoxin-induced tau expression and cell death .
Comparison with Similar Compounds
Sabeluzole is unique in its combination of NMDA receptor antagonism and neuroprotective properties. Similar compounds include:
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Donepezil: A cholinesterase inhibitor used to improve cognitive function in Alzheimer’s patients.
Riluzole: A drug used to treat amyotrophic lateral sclerosis (ALS) that also has neuroprotective properties. While these compounds share some similarities with this compound, its specific combination of mechanisms and effects makes it a distinct and valuable research tool .
Properties
IUPAC Name |
1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMKTIJBFUMVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869418 | |
Record name | Sabeluzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104383-17-7 | |
Record name | Sabeluzole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104383-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sabeluzole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104383177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sabeluzole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SABELUZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998504XY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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